2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate
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Overview
Description
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate is a chemical compound with the molecular formula C14H25BrNO5 It is characterized by the presence of a bromine atom, a hydroxyl group, a nitro group, and a decanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate typically involves the following steps:
Esterification: The resulting brominated intermediate is then esterified with decanoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-bromo-3-oxo-1-methyl-2-nitrobutyl decanoate.
Reduction: Formation of 2-bromo-3-hydroxy-1-methyl-2-aminobutyl decanoate.
Substitution: Formation of 2-azido-3-hydroxy-1-methyl-2-nitrobutyl decanoate or 2-thio-3-hydroxy-1-methyl-2-nitrobutyl decanoate.
Scientific Research Applications
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl acetate
- 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl hexanoate
- 2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl octanoate
Uniqueness
2-Bromo-3-hydroxy-1-methyl-2-nitrobutyl decanoate is unique due to its specific ester group (decanoyl) which imparts distinct physicochemical properties and potential biological activities compared to its analogs with different ester groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
74912-42-8 |
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Molecular Formula |
C15H28BrNO5 |
Molecular Weight |
382.29 g/mol |
IUPAC Name |
(3-bromo-4-hydroxy-3-nitropentan-2-yl) decanoate |
InChI |
InChI=1S/C15H28BrNO5/c1-4-5-6-7-8-9-10-11-14(19)22-13(3)15(16,12(2)18)17(20)21/h12-13,18H,4-11H2,1-3H3 |
InChI Key |
JLPOMTDHZCNARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)C(C(C)O)([N+](=O)[O-])Br |
Origin of Product |
United States |
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